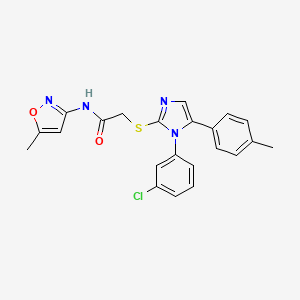
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the imidazole derivative family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , contributing to its biological reactivity.
- A thioether linkage , which may influence its interaction with biological targets.
- An acetamide group , enhancing solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 348.87 g/mol |
| CAS Number | 1207045-37-1 |
Antimicrobial and Antifungal Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens by disrupting their cellular processes.
Mechanism of Action:
- The compound may act as an enzyme inhibitor, targeting specific metabolic pathways in microorganisms.
- It has been observed to modulate receptor activity, potentially affecting signaling pathways involved in inflammation and infection.
Anticancer Potential
The anticancer properties of imidazole derivatives have been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines:
Case Study Findings
-
Cytotoxicity Assay Results:
- The compound exhibited IC₅₀ values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.
- Induction of apoptosis was noted, with increased early and late apoptotic cell populations correlating with higher concentrations of the compound.
-
Structure-Activity Relationship (SAR):
- Variations in substituents on the imidazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency.
- The presence of bulky lipophilic groups at specific positions improved cytotoxic activity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
Research Findings Summary
Recent studies have focused on the following aspects:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains. |
| Antifungal Activity | Significant inhibition of fungal growth observed. |
| Cytotoxicity | Induces apoptosis in cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-6-8-16(9-7-14)19-12-24-22(27(19)18-5-3-4-17(23)11-18)30-13-21(28)25-20-10-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZKNHILMLROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














